![molecular formula C20H23ClN2O3 B11503387 [4-(3-Chloro-4-methylphenyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11503387.png)
[4-(3-Chloro-4-methylphenyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLORO-4-METHYLPHENYL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-4-METHYLPHENYL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylphenylamine and 3,4-dimethoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or toluene. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloro-4-methylphenylamine is first reacted with 3,4-dimethoxybenzoyl chloride to form an intermediate. This intermediate is then treated with piperazine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLORO-4-METHYLPHENYL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3-CHLORO-4-METHYLPHENYL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-4-METHYLPHENYL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine
- 1-(4-Methylphenyl)-4-(3,4-dimethoxybenzoyl)piperazine
- 1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzoyl)piperazine
Uniqueness
1-(3-CHLORO-4-METHYLPHENYL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23ClN2O3 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23ClN2O3/c1-14-4-6-16(13-17(14)21)22-8-10-23(11-9-22)20(24)15-5-7-18(25-2)19(12-15)26-3/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
UCVBZOOQZDFVAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.